

Quantification of 4-Hydroxyglucobrassicin in Radish Sprouts: An Application Note and Protocol

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Compound of Interest

Compound Name: 4-Hydroxyglucobrassicin

Cat. No.: B1241320

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Introduction

Radish sprouts (*Raphanus sativus*) are a rich source of various health-promoting phytochemicals, among which are glucosinolates. A particular indole glucosinolate, **4-hydroxyglucobrassicin** (4-OH-GBS), has garnered scientific interest. This document provides a detailed application note and protocol for the accurate quantification of **4-hydroxyglucobrassicin** in radish sprouts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation

The concentration of **4-hydroxyglucobrassicin** can vary significantly among different cultivars of radish sprouts. The following table summarizes quantitative data from various studies to provide a comparative overview.

Radish Sprout Cultivar	4-Hydroxyglucobrassicin Concentration ($\mu\text{mol/g DW}$)	Reference
Red	1.54 ± 0.26	[1]
Black	0.69 ± 0.04	[1]
Yellow	1.91 ± 0.20	[1]
White	3.25 ± 0.27	[1]
Black Spanish Round (BSR)	~5.0 (estimated from graph)	[2]
Miyashige (MIY)	~4.9 (estimated from graph)	[2]
Nero Tunda (NT)	~4.5 (estimated from graph)	[2]
"Rambo"	Not specified in $\mu\text{mol/g DW}$	[3]

Note: DW = Dry Weight. Values are presented as mean \pm standard deviation where available. Direct comparison between studies should be made with caution due to potential differences in extraction and analytical methodologies.

Experimental Protocols

This section details the methodologies for the extraction and quantification of **4-hydroxyglucobrassicin** from radish sprouts.

Sample Preparation

Proper sample preparation is critical to prevent the enzymatic degradation of glucosinolates by myrosinase.

- **Harvesting:** Harvest radish sprouts at the desired growth stage.
- **Flash Freezing:** Immediately flash-freeze the harvested sprouts in liquid nitrogen to halt all enzymatic activity.
- **Lyophilization:** Freeze-dry the sprouts to remove water, which is essential for long-term sample stability and accurate quantification on a dry weight basis.

- Homogenization: Grind the lyophilized sprouts into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. Store the powder at -80°C until extraction.

Glucosinolate Extraction

This protocol is for the extraction of intact glucosinolates.

- Myrosinase Inactivation and Extraction:
 - Weigh approximately 100 mg of the lyophilized radish sprout powder into a 2 mL microcentrifuge tube.
 - Add 1.5 mL of 70% (v/v) methanol, pre-heated to 70°C. The hot methanol serves to denature and inactivate any residual myrosinase activity.
 - Vortex the tube vigorously for 1 minute.
 - Incubate the tube in a heating block or water bath at 70°C for 10 minutes, with intermittent vortexing every 5 minutes.
- Centrifugation:
 - Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the solid plant material.
- Supernatant Collection:
 - Carefully transfer the supernatant to a new microcentrifuge tube.
 - For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of 70% methanol, and the supernatants combined.
- Filtration:
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Quantification

This section outlines the parameters for the analysis of **4-hydroxyglucobrassicin** using a UHPLC system coupled to a triple quadrupole mass spectrometer.

- Instrumentation:
 - UHPLC system with a binary pump and autosampler.
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 µL.
 - Gradient Program:

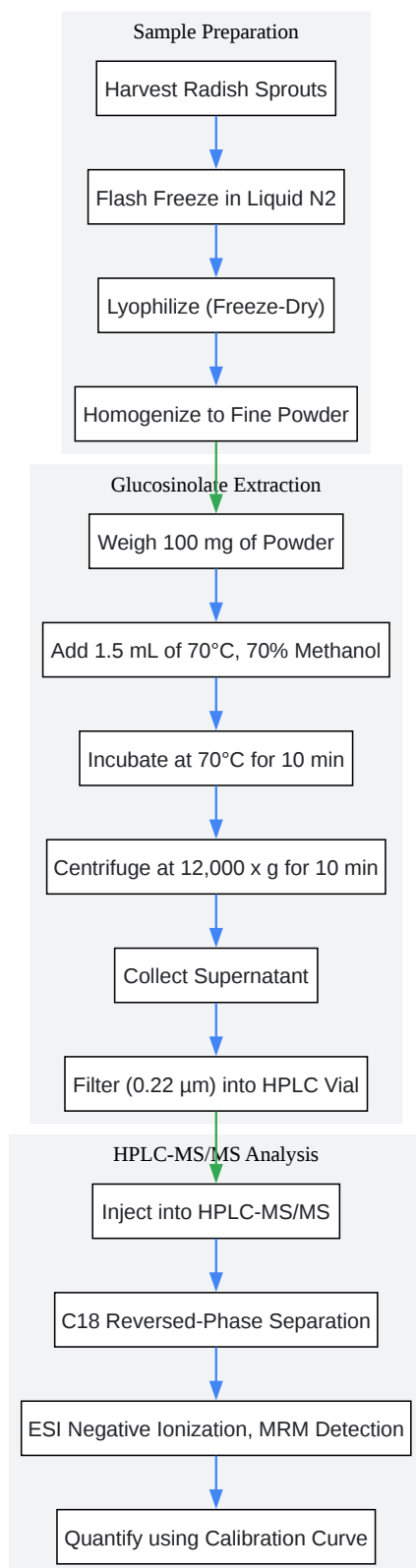
Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	40
10.0	95
12.0	95
12.1	5

| 15.0 | 5 |

- Mass Spectrometry Parameters:

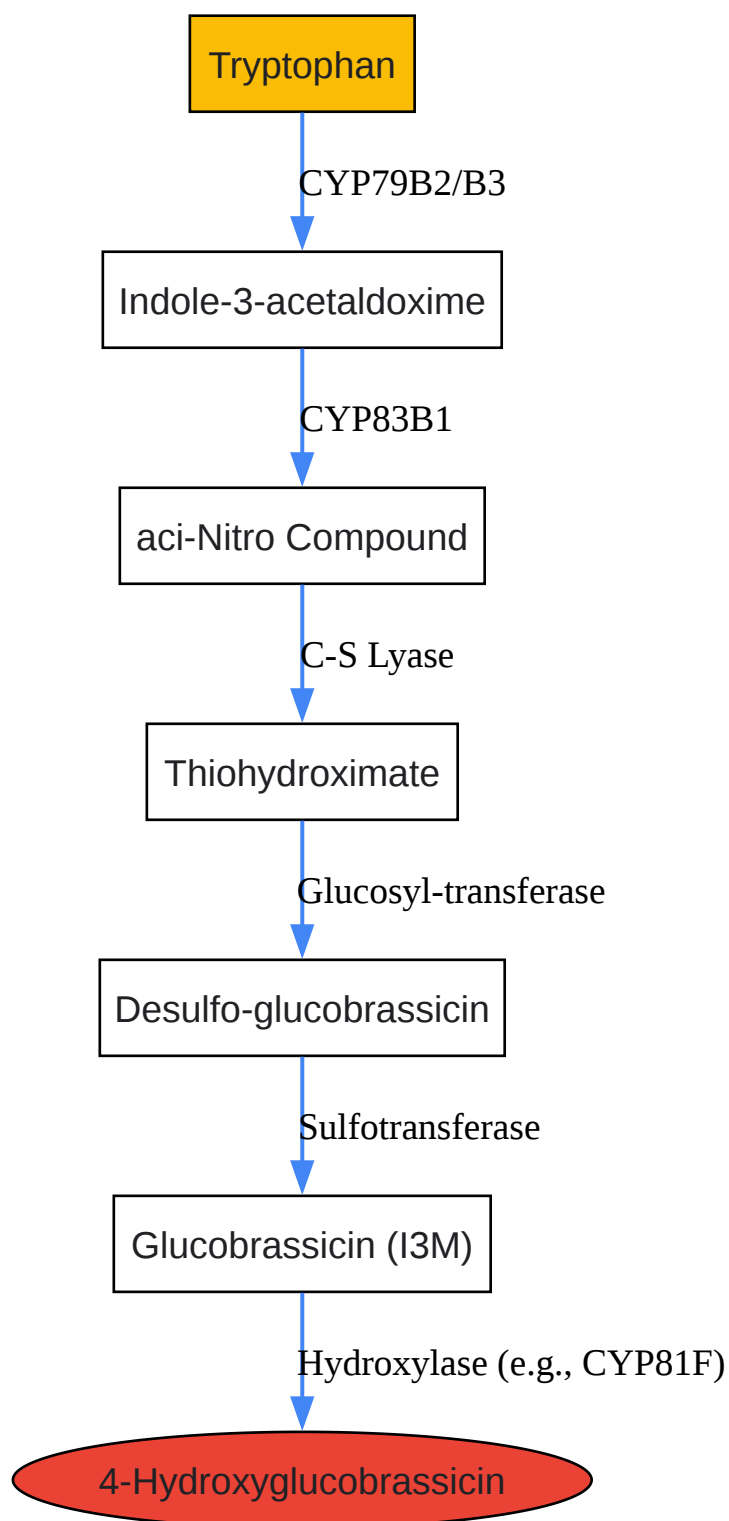
- Ionization Mode: ESI Negative.
- Multiple Reaction Monitoring (MRM): The specific precursor and product ions for **4-hydroxyglucobrassicin** should be optimized. A common transition is m/z 463 \rightarrow 97.
 - Precursor Ion (Q1): m/z 463 $[M-H]^-$
 - Product Ion (Q3): m/z 97 $[HSO_4]^-$ (quantifier)
- Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument being used.
- Quantification:
 - Prepare a calibration curve using a certified reference standard of **4-hydroxyglucobrassicin**.
 - An internal standard, such as sinigrin or glucotropaeolin, should be used to correct for variations in extraction efficiency and instrument response. The internal standard should be added to the sample prior to extraction.
 - The concentration of **4-hydroxyglucobrassicin** in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of **4-hydroxyglucobrassicin**.



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Caption: Simplified biosynthesis pathway of indole glucosinolates.

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